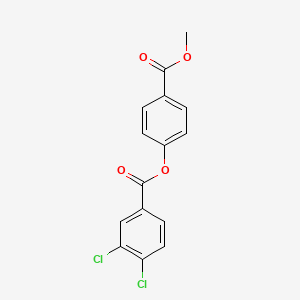

![molecular formula C22H27N5O2 B5650598 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)

2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-Methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known for their complex molecular architecture and potential for significant biological activity. This compound is part of the broader family of diazaspiro[5.5]undecanes, which have been explored for various synthetic and pharmacological applications.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate synthetic pathways. For instance, Yang et al. (2008) describe a practical and divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). This method showcases the complexity and versatility in synthesizing diazaspiro[5.5]undecane derivatives.

Molecular Structure Analysis

The molecular structure of compounds in the diazaspiro[5.5]undecane family, including 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, is characterized by a spiro arrangement that incorporates two nitrogen atoms into the 11-membered ring system. This structural feature is crucial for the compound's chemical behavior and potential bioactivity. Zhang et al. (2008) provide insights into the structural characterization of related spiro compounds using NMR spectroscopy, highlighting the importance of detailed structural analysis (Zhang et al., 2008).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For example, the synthesis and study of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates by Parameswarappa and Pigge (2011) illustrate the reactivity of these compounds and their potential for further chemical modification (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystal structure and biological activity of related compounds synthesized with nanosolid superacid by Yuan et al. (2017) offer valuable insights into the physical characteristics of these molecules (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for its application in chemical synthesis and potential therapeutic uses. The work by Aggarwal and Khurana (2015) on the synthesis, photophysical studies, and solvatochromic analysis of diazaspiro compounds provides a glimpse into the chemical behavior of this compound class (Aggarwal & Khurana, 2015).

properties

IUPAC Name |

2-[(5-methylpyrazin-2-yl)methyl]-9-(4-methylpyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-16-4-8-23-13-19(16)21(29)26-9-6-22(7-10-26)5-3-20(28)27(15-22)14-18-12-24-17(2)11-25-18/h4,8,11-13H,3,5-7,9-10,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXLLKPYDCDETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)

![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)

![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)

![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)

![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)

methanone](/img/structure/B5650573.png)

![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650593.png)

![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)